3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No.:
Cat. No.: VC16277798
Molecular Formula: C26H27N3O2S3
Molecular Weight: 509.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H27N3O2S3 |
|---|---|
| Molecular Weight | 509.7 g/mol |
| IUPAC Name | (5Z)-3-octyl-5-[(4-oxo-2-phenylsulfanylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C26H27N3O2S3/c1-2-3-4-5-6-11-17-29-25(31)21(34-26(29)32)18-20-23(33-19-13-8-7-9-14-19)27-22-15-10-12-16-28(22)24(20)30/h7-10,12-16,18H,2-6,11,17H2,1H3/b21-18- |
| Standard InChI Key | FDPLPCVWOXCIOS-UZYVYHOESA-N |
| Isomeric SMILES | CCCCCCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)SC4=CC=CC=C4)/SC1=S |
| Canonical SMILES | CCCCCCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)SC4=CC=CC=C4)SC1=S |
Introduction
The compound 3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule belonging to the class of heterocyclic compounds. It features a pyrido[1,2-a]pyrimidin-4-one core structure, which is further substituted with a thiazolidinone moiety and a phenylsulfanyl group. These functional groups contribute to its potential biological activities and applications in medicinal chemistry.
Synthesis Methods
The synthesis of 3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions:
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Formation of the Pyrido[1,2-a]pyrimidin-4-one Core: Achieved through the cyclization of appropriate precursors under acidic or basic conditions.
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Introduction of the Thiazolidinone Moiety: Involves the reaction of the pyrido[1,2-a]pyrimidin-4-one core with a thiazolidinone derivative, often under reflux conditions.
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Attachment of the Phenylsulfanyl Group: Done through nucleophilic substitution reactions using a phenylthiol reagent.
Mechanism of Action and Biological Activities
The mechanism of action involves interactions with specific biological targets such as enzymes or receptors. The structural features allow for binding to these targets, potentially inhibiting or modulating their activity. Understanding these interactions requires experimental studies to elucidate binding affinities and biological pathways involved.
Comparison with Similar Compounds
| Compound | Substituents | Potential Applications |
|---|---|---|
| 2-(4-chlorophenoxy)-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one | Chlorophenoxy, thiazolidinone | Anticancer agents |
| 2-(dipropylamino)-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one | Dipropylamino, thiazolidinone | Drug development |
| 7-methyl-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one | Phenylsulfanyl, thiazolidinone | Potential therapeutic applications |
Research Findings and Future Directions
Research on 3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one is limited, but similar compounds have shown promise in medicinal chemistry. Future studies should focus on elucidating its biological activities and mechanisms of action through in vitro and in vivo experiments. Additionally, optimizing synthesis methods to improve yield and purity will be crucial for further research.
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